O-Phospho-DL-threonine

Enzyme kinetics Stereoselectivity Phosphatase assay

Enzymology labs requiring stereochemical phosphatase profiling face a gap: single-enantiomer substrates cannot reveal enantiomeric preference. O-Phospho-DL-threonine solves this by delivering both L- and D-enantiomers in one preparation. • Enables direct Vmax/Km comparison for both stereoisomers under identical conditions; benchmarked wheat germ acid phosphatase V(L)/V(D) = 24. • Validated starting material for immobilized-enzyme preparative resolution of D,L-threonine at gram scale. • Certified reference standard for OPA-derivatized HPLC and GC-MS metabolomics workflows. Supply: ambient-shipped, -20°C long-term storage. Research-use-only; not DEA-controlled.

Molecular Formula C4H10NO6P
Molecular Weight 199.10 g/mol
CAS No. 1114-81-4
Cat. No. B555207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Phospho-DL-threonine
CAS1114-81-4
SynonymsO-phospho-L-threonine; phosphothreonine; L-ThreonineO-phosphate; 1114-81-4; L-ThreonineO-3-phosphate; O-Phosphothreonine; L-Threoninephosphate; SynonymsSources; Threoniniumdihydrogenphosphate; (2S,3R)-2-amino-3-(phosphonooxy)butanoicacid; (S)-2-Amino-3-hydroxybutanoicacid3-phosphate; PHOSPHONOTHREONINE; TPO; Threonine,O-phosphono-; phospho-l-threonine; O3-phosphothreonine; O-phosphono-L-threonine; threoninephosphateester; H-Thr(PO3H2)-OH; UNII-3L4WX7B1EI; AC1MMY96; AC1Q29DC; SCHEMBL42675; C4H10NO6P; P1053_SIGMA
Molecular FormulaC4H10NO6P
Molecular Weight199.10 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)OP(=O)(O)O
InChIInChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)
InChIKeyUSRGIUJOYOXOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Phospho-DL-threonine Overview


O-Phospho-DL-threonine is the racemic mixture (DL-form) of phosphorylated threonine, a zwitterionic amino acid derivative with the molecular formula C₄H₁₀NO₆P and molecular weight 199.1 g/mol . It serves as a substrate for phosphatase enzymes and as an analytical reference standard in metabolomics and proteomics studies [1][2]. Unlike its single-enantiomer counterpart O-phospho-L-threonine (the naturally occurring form in phosphorylated proteins), the DL-racemic mixture provides a distinct tool for investigating stereoselectivity in enzymatic dephosphorylation reactions [1].

R
Racemic substrate for phosphatase stereoselectivity research
S
Stereochemical-control study fit: DL-mixture enables enantiomer-attribution review
M
Method-compatible: HPLC and GC-MS phosphoamino acid analytical standard

Why O-Phospho-DL-threonine Is Irreplaceable


Generic substitution between O-phospho-DL-threonine and O-phospho-L-threonine or other phosphoamino acid analogs (e.g., O-phospho-DL-serine) fails due to fundamental differences in enzyme recognition, chromatographic behavior, and solid-state properties. Acid phosphatases from wheat germ and potato exhibit pronounced stereoselectivity, hydrolyzing the L-ester of O-phosphothreonine substantially faster than its D-counterpart, with wheat germ acid phosphatase showing a V(L)/V(D) ratio of 24 [1]. This stereochemical discrimination renders the DL-racemic mixture functionally distinct from the pure L-enantiomer in enzymatic assays. Furthermore, chromatographic separation protocols developed for O-phosphothreonine are specifically optimized to distinguish this analyte from O-phosphoserine under defined buffer conditions [2], meaning that substituting one phosphoamino acid for another compromises analytical resolution. In the solid state, the hydrogen-bonded network of O-phospho-DL-threonine crystals differs fundamentally from that of its serine analog, which adopts a different conformation about the Cβ–Oγ–P phosphate ester bond [3], impacting crystallinity, solubility, and handling properties during procurement and experimental use.

Enantiomer Mismatch
O-phospho-L-threonine cannot provide D-enantiomer context; acid phosphatases may show 24-fold stereoselectivity difference that shifts assay-response context.
🧪
Phosphoamino Acid Mismatch
O-phospho-DL-serine may show different hydrogen-bonding geometry and HPLC retention; analytical resolution protocols optimized for threonine may not transfer directly.

O-Phospho-DL-threonine Comparative Evidence


Stereoselectivity of Wheat Germ Acid Phosphatase

In a direct kinetic comparison of L- and D-O-phosphothreonine hydrolysis, wheat germ acid phosphatase exhibited marked stereoselectivity with a maximal velocity ratio V(L)/V(D) of 24 and a Michaelis constant ratio K(m,L)/K(m,D) of 0.17 [1]. Potato acid phosphatase also showed stereoselectivity but with lower magnitude than the wheat germ enzyme. In contrast, alkaline phosphatases from calf intestine and E. coli demonstrated comparable reactivities toward both optical isomers, indicating that stereoselective discrimination is enzyme-class dependent [1]. The DL-racemic mixture of O-phosphothreonine is therefore the requisite starting material for enzymatic resolution applications aimed at producing enantiopure L-threonine and O-phospho-D-threonine.

Stereoselectivity Ratio
Head-to-head
V(L)/V(D) = 24; K(m,L)/K(m,D) = 0.17
Supports enzyme stereoselectivity endpoint interpretation
Wheat germ acid phosphatase; potato enzyme shows lower magnitude
Enzyme kinetics Stereoselectivity Phosphatase assay Preparative resolution

Threonine vs. Serine Hydrogen-Bonding Divergence

X-ray crystallographic analysis reveals that O-phospho-DL-threonine and O-phospho-L-threonine adopt nearly identical molecular conformations and nearest-neighbor hydrogen-bonded environments in the solid state, with characteristic hydrogen bond distances of (O···O) = 2.55(3) Å and (N···O) = 2.84(4) Å [1]. This similarity between racemic and enantiomeric crystals of the threonine compound stands in marked contrast to the behavior of the analogous serine compounds: earlier studies demonstrated that O-phosphoserine zwitterions adopt different conformations about the Cβ–Oγ–P phosphate ester bond and form different hydrogen-bonded surroundings [1]. This class-level divergence indicates that the methyl-bearing threonine side chain imposes distinct conformational constraints relative to the unsubstituted serine analog.

H-Bond Geometry
Cross-study comparable
O···O 2.55(3) Å; N···O 2.84(4) Å; racemic/enantiomeric similarity
Solid-form handling: distinct from phosphoserine conformational behavior
Qualitative divergence; solubility context may differ
Crystallography Hydrogen bonding Solid-state chemistry Structural biology

HPLC Detection of O-Phosphothreonine

A reverse-phase HPLC method using o-phthalaldehyde (OPA) derivatization with fluorescence detection has been developed to resolve and quantitate O-phosphoserine, O-phosphothreonine, and O-phosphotyrosine [1]. Critically, the buffer system was optimized such that very small amounts of O-phosphothreonine could be detected and quantitated in the presence of very large amounts of O-phosphoserine [1]. This analytical selectivity is essential because O-phosphoserine is typically far more abundant than O-phosphothreonine in protein hydrolysates and biological samples; without optimized separation conditions, the O-phosphothreonine signal would be obscured by the dominant O-phosphoserine peak.

HPLC Detection
Supporting evidence
OPA derivatization; optimized buffer to resolve phosphothreonine amid excess phosphoserine
Supports analytical reference standard workflow fit
Reverse-phase with fluorescence detection
HPLC Phosphoamino acid analysis Analytical chemistry Proteomics

Preparative Enzymatic Resolution of Racemate

O-Phospho-DL-threonine serves as the essential racemic starting material for a preparative-scale enzymatic resolution protocol that yields gram quantities of L-threonine of high optical purity and O-phospho-D-threonine [1]. The process involves chemical O-phosphorylation of D,L-threonine to generate O-phospho-DL-threonine, followed by asymmetric hydrolysis catalyzed by immobilized wheat germ acid phosphatase (in k-carrageenan gel, crosslinked with glutaraldehyde). The immobilized enzyme selectively hydrolyzes the L-ester while leaving the D-ester intact [1]. This resolution approach was tested against other racemic alcohols (serine, 2-amino-1-butanol, 1-amino-2-propanol, 2-octanol, menthol), but the enzyme proved either insufficiently stereoselective or too slow for preparative resolutions in those cases [1].

Preparative Resolution
Head-to-head
Gram-scale L-threonine and O-phospho-D-threonine obtained; other racemic alcohols failed
Unique substrate fit for immobilized phosphatase resolution
Serine, menthol, and others insufficiently selective
Biocatalysis Chiral resolution Preparative synthesis Immobilized enzymes

Metabolomic Identification in Lung Cancer

O-Phospho-DL-threonine has been identified via GC-MS as a metabolomic analyte in lung cancer patients with chronic obstructive pulmonary disease (COPD) . This identification establishes the compound as a validated reference material for targeted metabolomics workflows in oncology research. The racemic DL-form provides a cost-effective alternative to the single L-enantiomer for method development and calibration purposes, particularly when the analytical method (GC-MS) does not discriminate between enantiomers.

Metabolomic ID
Data to verify
Identified via GC-MS in lung cancer research cohort with COPD
May support targeted metabolomics method validation
Source data not provided; quantitative fold-change not reported
Metabolomics Biomarker discovery GC-MS Cancer metabolism

Solid-State Salt Form Diversity

The crystal structures of O-phospho-DL-threonine in potassium, sodium, and ammonium salt environments have been systematically characterized [1]. The formation and crystallization of O-phospho-DL-threonine in these various salt forms demonstrates the compound's capacity for diverse solid-state interactions, which is relevant for formulation development, solubility enhancement, and the design of crystalline materials [1]. This structural versatility contrasts with the more limited documented salt-form diversity of the pure L-enantiomer, though quantitative solubility comparisons across salt forms are not provided in the available source.

Salt-Form Diversity
Class-level
K, Na, NH₄ salt environments structurally characterized
Supports solid-form screening and formulation-development review
Quantitative solubility comparisons not provided
Crystal engineering Salt formation Solid-state chemistry Formulation development

O-Phospho-DL-threonine Applications


Phosphatase Stereoselectivity Assays

O-Phospho-DL-threonine is the substrate of choice for characterizing the stereoselectivity of novel or known phosphatases, including acid phosphatases from plant sources (wheat germ, potato) and alkaline phosphatases (calf intestine, E. coli). The racemic mixture provides both L- and D-enantiomers in a single substrate preparation, enabling direct comparison of V(max) and K(m) values for each stereoisomer under identical assay conditions [1]. The documented stereoselectivity of wheat germ acid phosphatase (V(L)/V(D) = 24; K(m,L)/K(m,D) = 0.17) serves as a benchmark for validating enzyme activity and purity in quality control workflows [1].

Preparative Enzymatic Resolution

O-Phospho-DL-threonine is the required starting material for the immobilized wheat germ acid phosphatase-catalyzed preparative resolution of D,L-threonine, a validated protocol that yields gram quantities of optically pure L-threonine and O-phospho-D-threonine [1]. This application is uniquely enabled by the compound's racemic nature; the immobilized enzyme selectively hydrolyzes the L-ester while sparing the D-ester, achieving separation that is not feasible with other racemic alcohols such as serine or menthol, which the same enzyme processes with insufficient stereoselectivity [1].

HPLC and GC-MS Reference Standard

O-Phospho-DL-threonine functions as a certified reference standard for calibrating reverse-phase HPLC systems employing OPA derivatization and fluorescence detection, as well as GC-MS metabolomics workflows [1][2]. The validated HPLC method enables detection of O-phosphothreonine at low abundance in the presence of excess O-phosphoserine, a common analytical challenge in protein hydrolysate and biological sample analysis [1]. In GC-MS metabolomics, the compound has been specifically identified in lung cancer patient cohorts with COPD, supporting its use as a method-validation standard for oncology biomarker discovery [2].

Crystallography and Salt-Form Screening

O-Phospho-DL-threonine's characterized crystal structures in potassium, sodium, and ammonium salt environments provide a foundation for solid-form screening in pharmaceutical or industrial formulation development [1]. The documented hydrogen-bonding network, with characteristic (O···O) = 2.55(3) Å and (N···O) = 2.84(4) Å distances, and the conformational similarity between racemic and enantiomeric crystals (distinct from the serine analog's behavior) inform predictions of crystallinity, solubility, and long-term storage stability [2].

Application
Selection Property
Validation Focus
Phosphatase stereoselectivity assays
Enantiomer-attribution review
Stereochemical discrimination endpoints
Enzymatic resolution workflow
Substrate-specific stereoselectivity
Preparative-scale enantiopurity validation
HPLC / GC-MS reference standard
Analytical method compatibility
Calibration and phosphoamino acid resolution
Crystallography and salt-form screening
Solid-state hydrogen-bonding network
Solubility and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Phospho-DL-threonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.